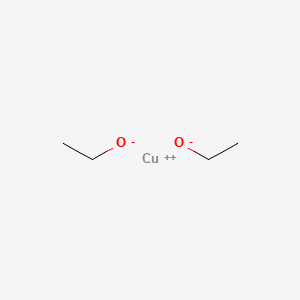

Copper diethoxide

描述

Copper diethoxide is an organometallic compound with the chemical formula Cu(OC₂H₅)₂ It is a copper(II) alkoxide, where copper is bonded to two ethoxide groups

准备方法

Synthetic Routes and Reaction Conditions: Copper diethoxide can be synthesized through the reaction of copper(II) chloride with sodium ethoxide in anhydrous ethanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting copper(II) sulfate with sodium ethoxide in ethanol. The reaction mixture is then filtered to remove sodium sulfate, and the solvent is evaporated to obtain the pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form copper(II) oxide and ethanol.

Reduction: It can be reduced to metallic copper and ethanol.

Substitution: this compound can react with water to form copper(II) hydroxide and ethanol.

Common Reagents and Conditions:

Oxidation: Oxygen or air can be used as oxidizing agents.

Reduction: Hydrogen gas or a reducing agent like sodium borohydride can be used.

Substitution: Water or aqueous solutions can be used for hydrolysis reactions.

Major Products Formed:

Oxidation: Copper(II) oxide and ethanol.

Reduction: Metallic copper and ethanol.

Substitution: Copper(II) hydroxide and ethanol.

科学研究应用

Catalytic Applications

Copper diethoxide serves as an effective catalyst in numerous chemical reactions due to its ability to facilitate electron transfer processes. The following are key areas where this compound is applied:

- Redox Reactions : Copper-based catalysts, including this compound, are extensively used in redox reactions such as the oxidation of carbon monoxide (CO) and the selective oxidation of organic compounds. These reactions are crucial for environmental applications and industrial processes .

- Electrocatalysis : In electrochemical reactions, this compound has been investigated for its role in the hydrogen evolution reaction (HER) and carbon dioxide reduction. Studies indicate that doping copper into metal oxides enhances electrocatalytic efficiency by improving charge transfer rates and active site availability .

- Organic Synthesis : this compound is utilized in various organic transformations, including cross-coupling reactions and amination processes. It has been shown to facilitate the arylation of amines and heteroamines, which is significant for pharmaceutical synthesis .

Superconducting Materials

This compound plays a pivotal role in the preparation of high-purity copper alkoxides that are essential for synthesizing superconducting ceramics:

- Preparation of Superconductors : The synthesis of yttrium-barium-copper-oxygen (YBCO) superconductors involves using copper alkoxides as precursors. Research indicates that using ultra-pure this compound can significantly enhance the superconducting properties by minimizing structural distortions during the synthesis process .

- Sol-Gel Methods : this compound can be employed in sol-gel processes to create homogeneous materials suitable for superconducting applications. This method allows for better control over the material's microstructure and composition, which is critical for achieving high-performance superconductors .

Medicinal Chemistry

Recent studies have explored the cytotoxicity of copper(II) complexes derived from alkoxides like this compound:

- Cytotoxic Agents : Research findings suggest that copper(II) methoxide complexes exhibit significant cytotoxic activity against various cancer cell lines. The LC50 values indicate their potential as therapeutic agents, warranting further investigation into their mechanisms of action and efficacy .

作用机制

The mechanism by which copper diethoxide exerts its effects involves the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to oxidative stress and disruption of cellular functions. The pathways involved include the generation of reactive oxygen species and the inhibition of key metabolic processes.

相似化合物的比较

Copper(II) ethoxide: Similar to copper diethoxide but with different alkoxide groups.

Copper(II) acetate: Another copper(II) compound with acetate groups instead of ethoxide.

Copper(II) nitrate: A copper(II) compound with nitrate groups.

Uniqueness: this compound is unique due to its specific alkoxide groups, which confer distinct reactivity and solubility properties compared to other copper(II) compounds

生物活性

Copper diethoxide, a copper alkoxide compound, has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Overview of this compound

This compound is formed by the reaction of copper salts with diethanolamine or through the direct reaction of copper metal with diethyl ether. This compound is part of a broader class of copper alkoxides that exhibit interesting properties due to the presence of copper ions, which can participate in redox reactions.

Mechanisms of Biological Activity

- Redox Activity : Copper ions can undergo oxidation and reduction processes, which are crucial in biological systems. The ability of copper to switch between Cu(I) and Cu(II) states allows it to participate in electron transfer reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

- Anticancer Properties : Research indicates that copper complexes, including those containing diethoxide ligands, have potential as anticancer agents. They can induce DNA damage through the generation of ROS and by directly interacting with DNA, leading to cell death .

- Enzymatic Functions : Copper-containing enzymes play significant roles in various biological processes such as neurotransmitter regulation and cellular respiration. The structural characteristics of copper complexes like diethoxide are similar to those found in metalloenzymes, suggesting possible applications in biocatalysis .

Synthesis Methods

This compound can be synthesized through various methods:

- Direct Reaction : A common method involves reacting copper(II) chloride with sodium diethoxide in anhydrous conditions, producing this compound along with sodium chloride as a byproduct.

- Solventothermal Synthesis : This method allows for controlled synthesis conditions that can influence the purity and crystalline structure of the resulting compound .

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity correlated with increased ROS levels and DNA fragmentation, indicating its potential as an anticancer therapeutic agent .

- Catalytic Applications : In catalysis, this compound has been shown to effectively promote various organic transformations, including cross-coupling reactions and oxidation processes. Its catalytic efficiency is attributed to the unique electronic properties conferred by the copper center .

Data Table: Biological Activities and Applications

| Activity | Mechanism | Applications |

|---|---|---|

| Antioxidant | ROS generation leading to oxidative stress | Cancer therapy |

| Enzyme mimicry | Catalytic activity similar to metalloenzymes | Biocatalysis |

| DNA interaction | Direct binding and cleavage | Anticancer drug development |

| Organic synthesis catalyst | Promotes coupling reactions | Pharmaceutical synthesis |

化学反应分析

Alkoxide Exchange Reactions

-

Reaction : Copper halides (e.g., CuCl₂) react with sodium ethoxide (NaOEt) in anhydrous solvents (e.g., ethanol, DMF):

Direct Alcohol Reaction

Thermal Decomposition

Copper ethoxide decomposes upon heating, producing ethanol, acetaldehyde, and metallic copper:

2\text{Cu OEt }\rightarrow \text{CH}_3\text{CHO}+\text{Cu}^0+\text{Cu OEt }_2\(\text{disproportionation})

-

Mechanism : Proceeds via radical intermediates (ethoxy radicals) .

-

Byproducts : Include dimeric ethers (e.g., diethyl ether) from radical recombination .

Decomposition Products (Analogous to Copper Methoxide)

| Starting Material | Temperature (°C) | Major Products | Minor Products |

|---|---|---|---|

| Cu(OEt) | 70–90 | Ethanol, Acetaldehyde, Cu⁰ | Diethyl ether |

| Cu(OEt)₂ | >100 | Ethylene oxide, CuO | Trace hydrocarbons |

Cross-Coupling Reactions

Oxidation Reactions

-

Phenol Oxidation : Copper ethoxide reacts with O₂ to form dicopper-peroxo species, oxidizing phenols to quinones or C–C coupling products .

Ligated Complexes and Reactivity

Copper ethoxide forms stable complexes with nitrogen- and sulfur-donor ligands, altering its reactivity:

Example Complexes

| Ligand System | Structure | Reactivity | Reference |

|---|---|---|---|

| N3S(thioether) ligands | Mononuclear Cu(II)-OEt | Hydrolyzes to Cu(OH)₂ in H₂O | |

| TMEDA (tetramethylethylenediamine) | Dinuclear Cu₂(OEt)₄ | Stabilizes peroxo intermediates |

Hydrolytic Reactivity

Copper ethoxide reacts exothermically with water to form copper hydroxide and ethanol:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing copper diethoxide in a laboratory setting?

this compound is typically synthesized via the reaction of copper salts (e.g., CuCl₂) with sodium ethoxide in anhydrous ethanol under inert conditions. Key steps include maintaining strict moisture exclusion (e.g., using Schlenk-line techniques) and ensuring stoichiometric control to avoid side reactions. Post-synthesis, purification through vacuum distillation or recrystallization is critical to isolate the product . Methodological rigor in replicating procedures from peer-reviewed literature, such as magnesium diethoxide synthesis protocols, can provide a foundational framework .

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

- Elemental analysis to confirm Cu and ethoxide group ratios.

- FT-IR spectroscopy to identify Cu-O-C stretching vibrations (~950–1050 cm⁻¹).

- X-ray diffraction (XRD) for crystalline structure validation (though limited data exists for this compound, necessitating comparative analysis with analogous metal alkoxides) .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways. Documentation should align with journal guidelines, emphasizing reproducibility and cross-referencing with established protocols .

Q. What safety protocols are essential for handling this compound in the lab?

- Storage : Under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Peroxide testing : Regular screening using iodide-starch test strips, especially if stored long-term, as ethoxides can form peroxides .

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to mitigate exposure risks, given copper’s toxicity profile .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in polymer synthesis?

Discrepancies in catalytic activity often stem from variations in experimental conditions (e.g., solvent polarity, temperature, or moisture traces). A systematic approach includes:

- Controlled variable testing : Isolate factors like solvent purity or catalyst loading.

- Kinetic studies : Compare reaction rates under standardized conditions.

- Cross-validation : Replicate published protocols (e.g., magnesium diethoxide-mediated ring-opening polymerization ) with copper analogs. Contradictions should be analyzed using error-tracking frameworks, as outlined in lab reporting standards .

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) simulations are effective for modeling this compound’s electronic structure and ligand interactions. Key steps:

- Optimize geometry using software like Gaussian or ORCA.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior.

- Compare with experimental spectroscopic data (e.g., UV-Vis, EPR) to validate computational models .

Q. How can researchers address gaps in thermodynamic data (e.g., density, solubility) for this compound?

- Experimental determination : Use pycnometry for density measurements and gravimetric analysis for solubility in aprotic solvents.

- Literature extrapolation : Leverage data from structurally similar compounds (e.g., zinc or magnesium ethoxides) to infer trends .

- Collaborative validation : Share datasets via repositories like CDIAC to enhance reproducibility .

Q. Methodological Best Practices

Q. What strategies ensure rigorous documentation of this compound experiments?

- Structured reporting : Follow IMRaD (Introduction, Methods, Results, Discussion) format, with detailed subsections for synthesis, characterization, and error analysis .

- Data archiving : Deposit raw spectra, crystallographic files, and computational inputs in open-access platforms (e.g., Zenodo) .

- Cross-referencing : Cite toxicological profiles (e.g., ATSDR guidelines ) for safety discussions.

Q. How should researchers design studies to investigate this compound’s role in oxidative stress pathways?

- In vitro models : Expose cell lines (e.g., neuronal SH-SY5Y) to this compound and measure biomarkers like ROS levels or glutathione depletion .

- Comparative analysis : Contrast results with copper(II) salts (e.g., CuSO₄) to differentiate ethoxide-specific effects.

- Dose-response curves : Establish LC₅₀ values and correlate with structural data .

属性

IUPAC Name |

copper;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCKGIUJMFFISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182725 | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue powder with an alcoholic odor; [Alfa Aesar MSDS] | |

| Record name | Copper(II) ethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2850-65-9 | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。